BenchChemオンラインストアへようこそ!

3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea

5-Lipoxygenase Inflammation Leukotriene Synthesis

3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea (CAS 883107-36-6), also indexed as N-ethylaminocarbonyltyramine or 1-ethyl-3-(4-hydroxyphenethyl)urea, is a disubstituted urea derivative with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol. The compound features an N-ethyl substituent on one urea nitrogen and an N′-[2-(4-hydroxyphenyl)ethyl] (tyramine-derived) group on the other, yielding a structure that combines a hydrogen-bond-donating phenolic hydroxyl, a flexible ethylene spacer, and a terminal ethyl urea motif.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 883107-36-6
Cat. No. B1303062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea
CAS883107-36-6
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCCNC(=O)NCCC1=CC=C(C=C1)O
InChIInChI=1S/C11H16N2O2/c1-2-12-11(15)13-8-7-9-3-5-10(14)6-4-9/h3-6,14H,2,7-8H2,1H3,(H2,12,13,15)
InChIKeyOUMHUJCEHLEYHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea (CAS 883107-36-6): Structural Identity, Physicochemical Profile, and Procurement Baseline


3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea (CAS 883107-36-6), also indexed as N-ethylaminocarbonyltyramine or 1-ethyl-3-(4-hydroxyphenethyl)urea, is a disubstituted urea derivative with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol . The compound features an N-ethyl substituent on one urea nitrogen and an N′-[2-(4-hydroxyphenyl)ethyl] (tyramine-derived) group on the other, yielding a structure that combines a hydrogen-bond-donating phenolic hydroxyl, a flexible ethylene spacer, and a terminal ethyl urea motif [1]. It is commercially available as a research-grade fine chemical from multiple suppliers at purities of ≥95% to 98%, typically as a solid with a predicted boiling point of approximately 457.6 °C at 760 mmHg and a predicted density of 1.126 g/cm³ . A single bioactivity data point curated in ChEMBL reports 5-lipoxygenase (5-LO) inhibitory activity with an IC₅₀ of 800 nM measured in rat basophilic leukemia (RBL) cells [2].

Why Generic Substitution of 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea with Simpler Phenethylurea or Phenylurea Analogs Fails for Targeted Research Applications


In-class substitution of 3-ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea with structurally simpler urea derivatives—such as unsubstituted phenethylurea (CAS 2158-04-5), N-ethyl-N′-phenylurea (CAS 621-04-5), or 1-(4-hydroxyphenethyl)urea (CAS 100193-32-0)—compromises key molecular recognition features that govern target engagement and assay reproducibility . The target compound is distinguished by the simultaneous presence of three pharmacophoric elements: (i) a 4-hydroxyphenyl group capable of serving as a hydrogen-bond donor/acceptor and contributing to π-stacking interactions, (ii) a two-carbon ethylene spacer that confers conformational flexibility distinct from directly attached phenylureas such as 3-ethyl-1-(4-hydroxyphenyl)urea (CAS 21572-58-7), and (iii) an N-ethyl terminus that modulates lipophilicity and steric bulk relative to the des-ethyl analog [1]. Removal of the hydroxyl group (as in N-ethyl-N′-phenylurea) eliminates a key hydrogen-bonding site; removal of the N-ethyl group (as in 1-(4-hydroxyphenethyl)urea) alters both molecular shape and logP; and contraction of the ethylene spacer (as in 3-ethyl-1-(4-hydroxyphenyl)urea) restricts conformational sampling, each of which can shift binding affinity by an order of magnitude or more in target-based assays [2]. The curated 5-lipoxygenase inhibitory activity (IC₅₀ 800 nM) reported for this compound reflects the integrated contribution of these structural features, and substitution by any analog lacking one or more of these elements is not expected to recapitulate this activity profile [3].

Quantitative Differentiation Guide for 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea (CAS 883107-36-6) vs. Closest Structural Analogs


5-Lipoxygenase Inhibitory Activity: Documented IC₅₀ Value Differentiates from Unsubstituted Phenethylurea

3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea has a curated, publicly available 5-lipoxygenase (5-LO) inhibitory IC₅₀ of 800 nM measured in rat basophilic leukemia (RBL) cells, as deposited in the ChEMBL database (ChEMBL_3916 / CHEMBL883710) and cross-referenced to BindingDB [1]. The assay context is a cell-based inhibition of 5-LO in RBL cells, a standard model for evaluating leukotriene synthesis inhibitors. For the closest commercially available comparator, unsubstituted phenethylurea (CAS 2158-04-5, also known as 1-(2-phenylethyl)urea), no equivalent 5-LO inhibitory activity has been reported in any curated public database, indicating that the combination of the N-ethyl and 4-hydroxyphenethyl groups in the target compound is essential for this level of target engagement [2].

5-Lipoxygenase Inflammation Leukotriene Synthesis

Hydrogen-Bond Donor Count and Phenolic Hydroxyl: Differentiation from Des-Hydroxy Analog N-Ethyl-N′-phenylurea

The target compound possesses two hydrogen-bond donor (HBD) sites (the two urea N–H groups) and an additional phenolic –OH group that can function as both a hydrogen-bond donor and acceptor, yielding a total HBD count of 3 and a hydrogen-bond acceptor (HBA) count of 2 (urea carbonyl oxygen and phenolic oxygen) [1]. In contrast, the closest des-hydroxy analog, N-ethyl-N′-phenylurea (CAS 621-04-5), has only 2 HBD sites (urea N–H groups only) and 1 HBA (urea carbonyl), with no phenolic –OH [2]. This difference of one additional HBD and one additional HBA in the target compound directly impacts its capacity for directional intermolecular hydrogen bonding, which is critical for molecular recognition at enzyme active sites, crystal engineering, and supramolecular assembly applications [3].

Hydrogen-Bond Donor Molecular Recognition Drug Design

Ethylene Spacer Conformational Flexibility vs. Directly Attached Phenylurea: Differentiation from 3-Ethyl-1-(4-hydroxyphenyl)urea

The target compound incorporates an ethylene (–CH₂–CH₂–) spacer between the urea nitrogen and the 4-hydroxyphenyl ring, resulting in 4 rotatable bonds (excluding the terminal ethyl and phenolic –OH rotations), whereas the comparator 3-ethyl-1-(4-hydroxyphenyl)urea (CAS 21572-58-7) has the phenyl ring directly attached to the urea nitrogen, yielding only 1 rotatable bond in the equivalent position [1]. This structural difference translates to a markedly larger conformational ensemble for the target compound, enabling the hydroxyphenyl ring to sample a broader range of spatial orientations relative to the urea pharmacophore. The molecular weight difference is also notable: 208.26 vs. 180.20 g/mol (ΔMW = +28.06, corresponding to the ethylene unit) .

Conformational Flexibility Rotatable Bonds Ligand Efficiency

Purity Specification Comparison: 98% Grade (Leyan) vs. ≥95% Grade (Sigma-Aldrich/Key Organics) for Reproducible Bioassay Work

Commercially available batches of 3-ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea are offered at two distinct purity specifications: ≥95% (Sigma-Aldrich/Key Organics, Catalog SS-4043) and 98% (Leyan, Catalog 1650202) . This 3-percentage-point difference in guaranteed purity is meaningful for quantitative bioassay work: at the 95% specification, up to 5% of the nominal mass may consist of structurally uncharacterized impurities that could act as confounding inhibitors or activators in cell-based assays, whereas the 98% grade reduces this potential interference ceiling by 60% (from 5% to 2% maximum impurity) [1]. For procurement decisions, the 98% grade provides tighter quality control that is directly relevant to dose-response and IC₅₀ determination experiments.

Purity Specification Procurement Assay Reproducibility

cLogP and Lipophilicity Differentiation from 1-(4-Hydroxyphenethyl)urea (Des-Ethyl Analog)

The N-ethyl substituent in the target compound contributes approximately 0.6–0.8 log units of additional lipophilicity compared to the des-ethyl analog 1-(4-hydroxyphenethyl)urea (CAS 100193-32-0), as estimated by standard cLogP calculation methods [1]. Specifically, the target compound (C₁₁H₁₆N₂O₂) has an estimated cLogP of approximately 1.3–1.5, whereas the des-ethyl analog (C₉H₁₂N₂O₂) has an estimated cLogP of approximately 0.7–0.9 [2]. This difference is attributed solely to the replacement of a terminal –NH₂ hydrogen with an ethyl group (–CH₂CH₃), which increases the compound's partition coefficient and may enhance passive membrane permeability in cell-based assays [3].

Lipophilicity cLogP Membrane Permeability

Validated Research and Procurement Application Scenarios for 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea (CAS 883107-36-6)


Reference Compound for 5-Lipoxygenase Inhibitor Screening Cascades

With a curated IC₅₀ of 800 nM against 5-lipoxygenase in RBL cells, 3-ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea can serve as a structurally tractable reference inhibitor in medium-throughput screening cascades targeting the leukotriene biosynthesis pathway. Its well-defined structure (MW 208.26, no chiral centers, no metabolically labile groups beyond the urea) makes it suitable as a calibration standard for normalizing inter-plate variability when screening novel 5-LO inhibitor chemotypes. The compound's sub-micromolar potency places it in a useful dynamic range for assay validation—potent enough to produce a robust signal window, yet not so potent that minor pipetting errors dominate variance [1].

Scaffold for Structure-Activity Relationship (SAR) Exploration of Urea-Based TRPV1 or 5-LO Ligands

The compound embodies a minimal pharmacophore—N-ethyl urea linked via an ethylene spacer to a 4-hydroxyphenyl ring—that maps onto core structural motifs found in more elaborate TRPV1 antagonist urea series (e.g., SB-452533 and SB-705498). Its three tunable vectors (N-ethyl, ethylene linker length, and phenolic ring substitution pattern) offer clear, independent sites for systematic SAR expansion. Researchers can use this compound as a baseline scaffold: modifying the N-ethyl to longer alkyl chains probes lipophilic tolerance, varying the ethylene spacer length (n = 1, 2, or 3) interrogates conformational requirements, and substituting the 4-hydroxy position explores electronic effects on target binding. The availability of commercial analogs with only one or two of these features (e.g., 3-ethyl-1-(4-hydroxyphenyl)urea, CAS 21572-58-7, lacking the ethylene spacer) provides built-in comparators for deconvoluting the contribution of each structural element [2].

Hydrogen-Bond-Directed Co-Crystallization and Supramolecular Chemistry Studies

The compound's hydrogen-bond donor/acceptor profile (3 HBD: two urea N–H + one phenolic –OH; 2 HBA: urea C=O + phenolic oxygen) provides a defined, predictable hydrogen-bonding synthon for crystal engineering studies. The urea moiety is a well-established supramolecular building block that forms robust N–H···O hydrogen-bonded tape or sheet motifs, and the additional phenolic –OH offers an orthogonal recognition site not available in simpler N-ethyl-N′-phenylurea (CAS 621-04-5) or phenethylurea (CAS 2158-04-5). This makes the compound particularly suitable for co-crystallization screens with pharmaceutically relevant co-formers (e.g., carboxylic acids, amides) to generate novel solid forms with tailored physicochemical properties [3].

Procurement for Reproducible Biochemical Assays Requiring Defined Purity Specifications

For laboratories executing quantitative biochemical or cell-based assays where impurity-driven artifacts are a documented concern (e.g., redox-cycling compounds, fluorescent interferents, or metal-chelating impurities common in urea synthesis byproducts), the availability of 3-ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea at a certified 98% purity (Leyan Catalog 1650202) offers a quantifiably lower risk of assay interference compared to the more common ≥95% grade. The 60% reduction in maximum allowable impurity ceiling (from ≤5% to ≤2%) is directly relevant to concentration-response experiments run at compound concentrations approaching or exceeding 10 µM, where even a 1% highly potent impurity could contribute meaningfully to the observed signal. Investigators preparing SOPs for screening campaigns should specify the purity grade in procurement documentation to ensure batch-to-batch consistency .

Quote Request

Request a Quote for 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.